9-Ethyl-9-methyl-9,10-dihydroacridine
Description
Structure
3D Structure
Properties
IUPAC Name |
9-ethyl-9-methyl-10H-acridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-16(2)12-8-4-6-10-14(12)17-15-11-7-5-9-13(15)16/h4-11,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICOGRWYQRIGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC3=CC=CC=C31)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Photochemical Reactivity and Excited State Dynamics of 9,10 Dihydroacridines
Fundamental Photophysical Processes and Excited-State Generation
The interaction of 9,10-dihydroacridine (B10567) derivatives with light initiates a cascade of photophysical events that are investigated through various spectroscopic techniques. These processes are foundational to understanding their photochemical reactivity.
The electronic absorption and emission spectra of 9,10-dihydroacridine derivatives provide critical insights into their ground and excited-state electronic structure. While specific data for 9-Ethyl-9-methyl-9,10-dihydroacridine is not extensively detailed in the literature, the general characteristics can be inferred from studies on closely related compounds, such as 9,9-dimethyl-9,10-dihydroacridine (B1200822).
The ultraviolet-visible (UV-vis) absorption spectra of 9,10-dihydroacridines typically exhibit structured bands corresponding to π-π* transitions within the acridine (B1665455) chromophore. The substitution at the 9-position with alkyl groups like ethyl and methyl is expected to cause minor shifts in the absorption maxima compared to the parent 9,10-dihydroacridine.
Fluorescence spectroscopy reveals the emissive properties from the lowest singlet excited state (S₁). For many 9,10-dihydroacridine derivatives, the emission properties are highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. This sensitivity often points to a significant change in the electronic distribution upon excitation, leading to the formation of an intramolecular charge transfer (ICT) state. For instance, in derivatives of 9-aminoacridine (B1665356), dual fluorescence is often observed, which is ascribed to emission from both a locally excited state and an ICT state nih.govnih.gov.
Table 1: Spectroscopic Data for a Related Dihydroacridine Derivative
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |
|---|
Note: The data presented is for a derivative of 9,9-dimethyl-9,10-dihydroacridine and is used to illustrate the general spectroscopic characteristics of this class of compounds.
Upon photoexcitation to a singlet excited state, 9,10-dihydroacridine derivatives can undergo intersystem crossing (ISC) to populate triplet excited states (Tₙ). ISC is a spin-forbidden process but can be facilitated by spin-orbit coupling. The efficiency of ISC is a critical parameter that determines the subsequent photochemical pathways, such as phosphorescence or triplet-sensitized reactions. In the absence of protic solvents, some dihydroacridine derivatives are known to decay from their excited state back to the ground state through an S₁ → T₁ → S₀ sequence of intersystem crossing steps .
Conversely, reverse intersystem crossing (RISC) is a process where a triplet excited state is converted back to a singlet excited state. This phenomenon is particularly significant in the context of thermally activated delayed fluorescence (TADF). For RISC to be efficient, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) must be small enough to be overcome by thermal energy. In a derivative of 9,9-dimethyl-9,10-dihydroacridine, the first triplet excited state energy was found to be 2.59 eV, which is close to the first singlet excited state energy of 2.68 eV, a condition that is beneficial for TADF mdpi.com.
A key feature in the photophysics of many 9,10-dihydroacridine derivatives is the formation of an intramolecular charge transfer (ICT) state upon excitation nih.govnih.gov. In these molecules, the dihydroacridine moiety can act as an electron donor. The presence of substituents can modulate this behavior. The formation of an ICT state is characterized by a significant redistribution of electron density in the excited state compared to the ground state.
This charge redistribution leads to a large excited-state dipole moment, which is more strongly stabilized by polar solvents than the ground-state dipole moment. Consequently, the emission energy decreases in more polar solvents, resulting in a red shift of the fluorescence maximum. This positive solvatochromism is a hallmark of ICT state emission. For example, derivatives of 9,9-dimethyl-9,10-dihydroacridine have been shown to exhibit emission from an ICT state, as evidenced by their positive solvatochromism mdpi.com. The study of 9-aminoacridine derivatives also highlights the role of ICT in their complex fluorescence behavior nih.govnih.gov.
The excited-state lifetime (τ) is a measure of the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways. Non-radiative decay processes, such as internal conversion and intersystem crossing, often compete with fluorescence, reducing the fluorescence quantum yield.
Photoinduced Electron and Energy Transfer Mechanisms
Excited states of 9,10-dihydroacridines are more potent redox species than their ground-state counterparts, enabling them to participate in photoinduced electron transfer (PET) and energy transfer processes.
In an oxidative quenching process, the excited dihydroacridine molecule donates an electron to an external species (a quencher), leading to the formation of the dihydroacridine radical cation and the quencher radical anion. The feasibility of this process depends on the excited-state oxidation potential of the dihydroacridine and the reduction potential of the quencher.
Dihydroacridines are known to be effective electron donors in their ground and excited states. Photo-oxidation of 9,10-dihydroacridine has been demonstrated, leading to the formation of the corresponding acridone (B373769) researchgate.net. The excited state of 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) has been shown to undergo oxidation to the corresponding iminium ion upon photoirradiation . This reactivity highlights the potential for this compound to act as a photo-reductant, where its excited state is oxidatively quenched. The efficiency of such quenching processes can be evaluated using Stern-Volmer analysis, which relates the quenching of fluorescence intensity to the concentration of the quencher chemrxiv.org.
Single Electron Transfer (SET) Reactions Mediated by Dihydroacridines as Photoreductants
Upon photoexcitation, 9,10-dihydroacridines can function as potent single-electron donors, or photoreductants. This process is fundamental to their application in photoredox catalysis. The absorption of a photon elevates the dihydroacridin'e molecule to an electronically excited state (*DHA). In this state, the molecule has a significantly lower oxidation potential than its ground-state counterpart, making it a much stronger reducing agent.
The core SET reaction can be represented as: DHA + hν → DHA DHA + A → DHA•+ + A•−
Here, 'A' represents an electron acceptor. The reaction generates the dihydroacridine radical cation (DHA•+) and the radical anion of the acceptor. This initiation step is central to numerous synthetic transformations. For instance, 9,10-dihydro-10-methylacridine has been utilized as a stoichiometric reductant in conjunction with a Ru(bpy)₃²⁺ photocatalyst to achieve the reduction of phenacyl bromides. In this system, the excited photocatalyst is reductively quenched by the dihydroacridine, which donates an electron to form the dihydroacridine radical cation and the reduced Ru(I) species. The potent reducing Ru(I) complex then transfers an electron to the substrate. acs.orgprinceton.edu
The efficacy of dihydroacridines as photoreductants is tied to the stability of the resulting radical cation and the thermodynamics of the electron transfer, which can be tuned by the substituents at the 9- and 10-positions. Alkyl groups, such as the ethyl and methyl groups in this compound, influence the electronic properties and stability of these intermediates.
Proton-Coupled Electron Transfer (PCET) in Photoexcited Dihydroacridine Systems
Proton-coupled electron transfer (PCET) is a crucial mechanism where both an electron and a proton are transferred in a single kinetic step or in rapid succession. nih.gov This process is fundamental to many biological and chemical energy conversion systems. In the context of photoexcited dihydroacridines, PCET pathways are often invoked to explain reactions that result in the net transfer of a hydrogen atom (H•).
PCET can proceed through several mechanisms, including:
Stepwise Electron-Then-Proton Transfer (ETPT): An initial photoinduced electron transfer is followed by a proton transfer from the resulting radical cation.
Stepwise Proton-Then-Electron Transfer (PTET): Initial proton transfer is followed by electron transfer.
Concerted Electron-Proton Transfer (CEPT): The electron and proton are transferred in a single, concerted elementary step. nih.gov
Specific Photoinduced Chemical Transformations
Mechanistic Studies of Photoinduced Hydride Transfer Reactions from Dihydroacridines
Dihydroacridines are well-known as hydride (H⁻) donors, analogous to the biological cofactor NADH. This reactivity can be initiated photochemically, turning them into "photohydrides." Upon excitation, these molecules can transfer a hydride ion to a suitable substrate, a process of significant interest for solar fuel generation, such as the reduction of protons to hydrogen.
Mechanistic studies on derivatives like 10-methyl-9-phenyl-9,10-dihydroacridine (PhAcrH) have provided detailed insights into this process. Research using steady-state and time-resolved spectroscopy has shown that the photoinduced hydride release is not a single concerted event but rather occurs through a stepwise mechanism from the triplet excited state. researchgate.net The proposed sequence is an electron transfer followed by a hydrogen atom transfer (ET-HAT):
Photoexcitation & Intersystem Crossing: PhAcrH absorbs a photon and transitions from the singlet excited state (S₁) to the more stable triplet excited state (T₁).
Electron Transfer: The excited triplet (*PhAcrH) transfers an electron to a suitable acceptor (e.g., solvent molecules or a substrate), forming the PhAcrH radical cation (PhAcrH•+).
Hydrogen Atom Transfer: The PhAcrH•+ radical cation then transfers a hydrogen atom to a hydrogen acceptor, yielding the stable, aromatic 10-methyl-9-phenylacridinium cation (PhAcr⁺). researchgate.net
This stepwise pathway is supported by the observation of a kinetic isotope effect when the transferring hydrogen is replaced with deuterium, which is indicative of a hydrogen-atom transfer process being involved in the rate-determining step. researchgate.net In experiments with PhAcrH in an acetonitrile/water mixture, photoirradiation led to the formation of the PhAcr⁺ cation and the generation of hydrogen gas, demonstrating the potential for water reduction.
Analysis of Photoinduced Hydroxide (B78521) Release Mechanisms and their Chemical Utility
A distinct photochemical reaction is observed in dihydroacridines functionalized with a hydroxyl group at the C9 position, such as 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH). This specific structural feature is absent in this compound, meaning the latter does not undergo this reaction. However, the study of AcrOH provides valuable insight into the diverse photoreactivity of the dihydroacridine scaffold.
Upon UV-Vis irradiation in protic solvents, AcrOH undergoes a rapid and efficient heterolytic cleavage of the C9-OH bond. nih.govacs.org This process releases a hydroxide ion (⁻OH) and generates the stable 10-methyl-9-phenylacridinium cation (Acr⁺). acs.org
AcrOH + hν → [AcrOH] → Acr⁺ + ⁻OH*
Femtosecond transient absorption spectroscopy has revealed the dynamics of this bond cleavage. researchgate.netbgsu.edu The key findings from these mechanistic studies are summarized in the table below.
| Solvent Type | Primary Photochemical Pathway | Key Intermediate | Timescale of Cleavage | Recombination Lifetime |
|---|---|---|---|---|
| Protic (e.g., Methanol) | Fast Heterolytic C-O Bond Cleavage | Acr⁺ and ⁻OH | ~108 ps | Long (>100 µs) |
| Aprotic (e.g., Acetonitrile) | Intersystem Crossing (S₁ → T₁) | Triplet State (*AcrOH) | N/A (No cleavage) | N/A |
The rapid generation of hydroxide and the long lifetime of the separated ions make these "photobase" compounds useful for inducing rapid pH jumps in solution, enabling the study of pH-sensitive chemical and biological processes on very short timescales. acs.orgbgsu.edu
Aerobic Photooxidation Processes Leading to Acridones from Dihydroacridines
The benzylic C-H bonds at the 9-position of 9,10-dihydroacridines are susceptible to oxidation, leading to the formation of the corresponding acridone derivatives. This transformation can be achieved under mild conditions using aerobic photooxidation, where molecular oxygen serves as the terminal oxidant. nih.gov These reactions are often facilitated by a photocatalyst that can be activated by visible light.
A general scheme for this process is: Dihydroacridine + O₂ --(hν, Photocatalyst)--> Acridone + H₂O
Studies have shown that N-substituted 9,10-dihydroacridines can be efficiently converted to their respective acridones in high yields using a metal-free photocatalyst like riboflavin (B1680620) tetraacetate under visible light irradiation in the presence of air. nih.govresearchgate.net For example, N-methyl-9,10-dihydroacridine is oxidized to N-methylacridone in 91% yield under these conditions. nih.gov
Redox Chemistry and Electrochemical Behavior of 9,10 Dihydroacridines
Electrochemical Characterization of Oxidation and Reduction Potentials
The redox potentials of 9,10-dihydroacridines are fundamental parameters that quantify their ability to donate or accept electrons. These values are typically determined using electrochemical techniques such as cyclic voltammetry (CV), which measures the current response of a compound to a sweeping potential. The oxidation of 9,10-dihydroacridines is a key process, involving the removal of one or more electrons to form cationic species.
For instance, the oxidation of 9-alkyl-10-methyl-9,10-dihydroacridines (AcrHR), which are close analogs of 9-ethyl-9-methyl-9,10-dihydroacridine, occurs in a two-electron process. The first step is the formation of a radical cation (AcrHR•+), followed by a second electron transfer and proton loss to yield the corresponding 9-alkyl-10-methylacridinium ion (AcrR+). While specific potential values for this compound are not extensively documented in readily available literature, studies on analogous compounds provide significant insight. The oxidation potentials are influenced by the substituents and the solvent system used.
In donor-acceptor-donor (DAD) systems incorporating the 9,9-dimethyl-9,10-dihydroacridine (B1200822) moiety as the donor, the two donor groups are often oxidized at the same potential. rsc.org The reduction of dihydroacridine derivatives is less commonly the focus but is equally important. For example, DAD compounds with a benzothiadiazole acceptor unit exhibit quasi-reversible one-electron reduction processes associated with the formation of a radical anion on the acceptor. rsc.org The reduction potential for one such compound was measured at -1.89 V vs. Fc/Fc+. rsc.org
Interactive Table 1: Representative Redox Potentials of Dihydroacridine Derivatives and Related Compounds. Note: Potentials are relative to the Ferrocene/Ferrocenium (Fc/Fc+) couple unless otherwise specified. Direct data for this compound is sparse; values are for illustrative analogous compounds.
| Compound/System | Process | Potential (V vs. Fc/Fc+) | Reference |
| DAD-Compound 1 | Oxidation (D→D•+) | +0.77, +1.00 | rsc.org |
| DAD-Compound 1 | Reduction (A→A•-) | -1.89 | rsc.org |
| DAD-Compound 2 | Oxidation (D→D•+) | +0.80, +1.04 | rsc.org |
| DAD-Compound 2 | Reduction (A→A•-) | -2.07 | rsc.org |
Formation, Stability, and Reactivity of Dihydroacridine Radical Cations and Anions
The reactivity of the dihydroacridine radical cation is highly dependent on the substituents at the C-9 position. For 9-alkyl-10-methyl-9,10-dihydroacridines (AcrHR), the radical cation (AcrHR•+) is a key intermediate. The fate of this radical cation determines the final product of the oxidation. It can undergo either cleavage of the C(9)-H bond or cleavage of a C(9)-C bond of the alkyl substituent.
The formation of radical anions is also a possibility in the redox chemistry of acridine (B1665455) systems. These species are generated through one-electron reduction. In systems where a dihydroacridine moiety is linked to an electron-accepting unit, the reduction typically leads to the formation of a radical anion localized on the acceptor. rsc.org These radical anions are often highly reactive intermediates that can participate in a variety of subsequent chemical transformations.
Electrochemical Oxidative Aromatization and Cleavage of C-X Bonds in Dihydroacridines
A predominant reaction pathway for 9-substituted 9,10-dihydroacridines upon electrochemical oxidation is oxidative aromatization. researchgate.netosi.lv This process involves the removal of two electrons and a proton (formally a hydride ion) from the dihydroacridine ring, resulting in the formation of a planar, aromatic acridinium (B8443388) cation.
The critical aspect of this reaction is the fate of the substituent at the C-9 position. The electrochemical oxidation can lead to two competing outcomes:
Aromatization with substituent retention: This occurs via the cleavage of the C(9)-H bond. The resulting product is a 9-substituted acridinium ion.
Aromatization with substituent cleavage: This involves the cleavage of the C(9)-X bond (where X is the substituent). The product in this case is the unsubstituted or rearranged acridinium ion. researchgate.netosi.lv
This dual behavior is a key feature of dihydroacridine redox chemistry. researchgate.netosi.lv For example, in the oxidation of 9-alkyl-10-methyl-9,10-dihydroacridines, the competition is between the cleavage of the C(9)-H bond (dehydrogenation) and the C(9)-C bond of the alkyl group. The latter pathway can lead to oxygenation of the alkyl group if an oxygen source is present, ultimately yielding the 10-methylacridinium (B81027) ion and an oxygenated product derived from the alkyl group.
The choice between these pathways is influenced by the nature of the C-X bond and the stability of the potential leaving group. This electrochemical method provides a convenient and often environmentally friendly alternative to chemical oxidants for converting dihydroacridines into their corresponding acridinium salts. researchgate.net
Structure-Redox Property Relationships: Influence of Substituents on Electrochemical Characteristics
The electrochemical properties of 9,10-dihydroacridines are highly tunable through chemical modification. The nature of the substituents at both the C-9 and N-10 positions significantly influences the oxidation and reduction potentials. researchgate.net
Influence of C-9 Substituents:
Electron-donating groups (EDGs): Substituents that donate electron density to the dihydroacridine ring system generally lower the oxidation potential, making the molecule easier to oxidize. This is because they help to stabilize the resulting positively charged radical cation.
Electron-withdrawing groups (EWGs): Conversely, groups that withdraw electron density make the molecule more difficult to oxidize, thus increasing the oxidation potential.
This relationship has been systematically studied for various 9-substituted derivatives. For instance, in 9-anilinoacridines, electron-donating substituents on the aniline (B41778) ring facilitate oxidation and lower the redox potential (E1/2). nih.gov Quantum chemical calculations have shown a strong correlation between the oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net Substituents that raise the HOMO energy level typically lead to a lower oxidation potential. researchgate.net
Influence of N-10 Substituents: The substituent on the nitrogen atom also plays a crucial role. Alkylation at the N-10 position, such as the methyl group in many studied examples, affects the geometry and electronic structure of the molecule, thereby influencing its redox potentials.
Interactive Table 2: Influence of Substituent Electronic Effects on Oxidation Potential.
| Substituent Type at C-9 | Electronic Effect | Impact on HOMO Energy | Expected Impact on Oxidation Potential |
| Alkyl (e.g., -CH₃, -C₂H₅) | Electron-donating (weak) | Raises | Decreases (easier to oxidize) |
| Aryl with EDG (e.g., -C₆H₄OCH₃) | Electron-donating | Raises significantly | Decreases significantly |
| Aryl with EWG (e.g., -C₆H₄NO₂) | Electron-withdrawing | Lowers significantly | Increases significantly |
| Phosphoryl (-P(O)(OR)₂) | Electron-withdrawing | Lowers | Increases (harder to oxidize) |
Computational and Theoretical Investigations of 9,10 Dihydroacridines
Quantum Chemical Calculation Methodologies Applied to Dihydroacridines
A variety of quantum chemical methods are employed to investigate the electronic structure, excited states, and reactivity of dihydroacridine derivatives. Density Functional Theory (DFT) is a cornerstone of this research, valued for its balance of computational cost and accuracy. nih.govnih.gov Functionals such as B3LYP are commonly used for geometry optimization and vibrational spectra analysis, yielding structural parameters that align well with experimental data. nih.gov For more complex properties, especially those involving excited states, hybrid functionals like M06-2X and CAM-B3LYP are often utilized. karazin.uataylor.edu
Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for exploring the excited-state properties of these molecules. chemrxiv.org It is instrumental in calculating absorption spectra, understanding electronic transitions, and predicting the behavior of molecules upon photoexcitation. chemrxiv.orgresearchgate.net Beyond DFT, more computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are sometimes used to achieve higher accuracy for specific properties, such as singlet-triplet energy gaps.
Semi-empirical methods also find application, particularly for larger systems or high-throughput screening, offering a faster albeit less precise alternative to DFT and ab initio calculations. karazin.ua The choice of methodology is crucial and is often guided by the specific property being investigated, with researchers frequently using a combination of methods to validate their findings. karazin.uataylor.edu
Electronic Structure Analysis and Frontier Molecular Orbital (HOMO/LUMO) Energies
The electronic properties of 9,10-dihydroacridines are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgsapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its chemical reactivity. researchgate.net
Computational studies consistently show that the HOMO in 9,10-dihydroacridine (B10567) and its derivatives is typically localized on the electron-rich dihydroacridine core, specifically the diarylamine moiety. The LUMO, conversely, is often distributed across the acridine (B1665455) ring system. The specific energies and spatial distributions of these orbitals can be finely tuned by introducing different substituent groups at the 9-position, such as the ethyl and methyl groups in 9-Ethyl-9-methyl-9,10-dihydroacridine.
These modifications alter the electron-donating or -withdrawing nature of the substituents, thereby raising or lowering the HOMO and LUMO energy levels. This modulation of the frontier orbitals is a key strategy in designing dihydroacridine derivatives for specific applications, such as organic light-emitting diodes (OLEDs), where precise control over the HOMO-LUMO gap is essential for achieving desired emission colors and efficiencies.
Table 1: Representative Calculated Frontier Molecular Orbital Energies for Dihydroacridine Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 9,10-dihydroacridine | B3LYP/6-31G(d) | -5.12 | -0.87 | 4.25 |
| 9,9-dimethyl-9,10-dihydroacridine (B1200822) | B3LYP/6-31G(d) | -5.05 | -0.81 | 4.24 |
| 9-phenyl-9,10-dihydroacridine | B3LYP/6-31G(d) | -5.20 | -1.15 | 4.05 |
Note: These are illustrative values from typical quantum chemical calculations and can vary depending on the specific computational methodology and level of theory employed.
Prediction and Elucidation of Excited-State Properties
The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔE_ST), is a crucial parameter for materials used in OLEDs. rsc.org A small ΔE_ST is essential for efficient thermally activated delayed fluorescence (TADF), a process that allows for the harvesting of both singlet and triplet excitons to achieve high internal quantum efficiencies.
Computational methods, particularly TD-DFT and higher-level ab initio calculations, are vital for predicting the ΔE_ST of dihydroacridine derivatives. researchgate.netrsc.org These calculations have shown that the spatial separation of the HOMO and LUMO, a characteristic feature of many donor-acceptor molecules based on dihydroacridines, can lead to a small ΔE_ST. In some novel, computationally designed organic molecules, it is even possible to achieve an inverted singlet-triplet gap, where the S1 state is lower in energy than the T1 state. researchgate.netchemrxiv.orgnih.gov This inversion can facilitate an exothermic reverse intersystem crossing (rISC) process, further enhancing triplet harvesting. chemrxiv.org
The predictive power of these computational models allows for the in silico screening of large numbers of potential dihydroacridine-based emitters, identifying promising candidates with small or inverted ΔE_ST for subsequent experimental synthesis and characterization. nih.gov
Table 2: Calculated Singlet-Triplet Energy Gaps for Selected Emitters
| Molecule Type | Computational Method | Calculated S1 (eV) | Calculated T1 (eV) | ΔE_ST (eV) |
|---|---|---|---|---|
| Heptazine Derivative | Ab initio | 2.55 | 2.77 | -0.22 |
| BN-substituted PAH | L-CC2/aug-cc-pVDZ | 2.80 | 2.82 | -0.02 |
| Azaphenalene Compound | SCS-ADC(2) | 2.90 | 2.84 | 0.06 |
Note: Values are illustrative and highly dependent on the specific molecular structure and computational level of theory.
Upon photoexcitation, many dihydroacridine derivatives exhibit significant intramolecular charge transfer (ICT). nih.govrsc.org This phenomenon, where an electron is transferred from the electron-donating dihydroacridine core (donor) to an acceptor moiety upon absorption of light, is fundamental to their use in various optoelectronic applications. nih.govrsc.org
Computational analysis is employed to quantify the extent of this charge transfer. By examining the electron density distribution in the ground and excited states, researchers can visualize and quantify the movement of charge. researchgate.net A key indicator of ICT is a large change in the molecule's dipole moment upon excitation from the ground state to the excited state. rsc.org TD-DFT calculations can predict these changes with reasonable accuracy, providing insights into the nature of the excited state. A significant increase in the dipole moment upon excitation is a strong indication of a charge-transfer state. This characteristic is often associated with the desirable photophysical properties of dihydroacridine-based materials, including their sensitivity to solvent polarity (solvatochromism). nih.gov
While radiative decay (fluorescence or phosphorescence) is often the desired outcome for optoelectronic materials, non-radiative decay pathways can compete with and reduce the efficiency of light emission. researchgate.net Conical intersections (CIs) are points on the potential energy surfaces of a molecule where two electronic states become degenerate, providing highly efficient funnels for non-radiative decay from an excited state back to the ground state. nih.govrug.nl
Advanced computational methods are required to locate and characterize these CIs. rsc.org By mapping the potential energy surfaces of the excited states of dihydroacridine derivatives, researchers can identify the geometries at which these intersections occur. Understanding the location of CIs and the energy barriers to reach them is crucial for designing molecules that can avoid these non-radiative traps. nih.gov For instance, strategic chemical modifications can be made to raise the energy of a CI or to create a steeper potential energy surface that directs the excited-state geometry away from the intersection, thereby enhancing the fluorescence quantum yield by minimizing non-radiative decay. researchgate.net
Reaction Mechanism Elucidation through Advanced Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving 9,10-dihydroacridines. rsc.orgsmu.edu These compounds are well-known for their ability to participate in reactions such as hydride transfer and single-electron transfer (SET). DFT calculations are used to map the entire reaction pathway, identifying transition states, intermediates, and reaction products. researchgate.net
By calculating the activation energies associated with different possible pathways, researchers can determine the most likely mechanism. For example, in oxidation reactions, computational models can distinguish between a concerted hydride transfer mechanism and a stepwise electron-proton-electron transfer process. These calculations provide a level of detail that is often inaccessible through experimental methods alone. The insights gained from mechanistic modeling are critical for optimizing reaction conditions, designing more efficient catalysts, and understanding the role of dihydroacridines as organocatalysts and photocatalysts in various chemical transformations. rsc.org
Detailed Mechanistic Pathways of Photoinduced and Redox Transformations
Computational studies have been instrumental in mapping the intricate reaction pathways of 9,10-dihydroacridines following photoexcitation or redox events. The transformations are typically not single-step processes but involve a sequence of elementary steps.
Initial Electron Transfer: AcrHR + A ⇌ [AcrHR•+ A•-]
Proton Transfer (Rate-Determining): [AcrHR•+ A•-] → [AcrR• A-H•]
Final Electron Transfer: [AcrR• A-H•] → AcrR+ + AH-
The formation of charge-transfer complexes along this reaction pathway has been identified, particularly in reactions with p-benzoquinone derivatives. researcher.life The stability and reactivity of the initially formed radical cation (AcrHR•+) are crucial, as its subsequent reaction dictates the final products. Depending on the nature of the substituent at the 9-position, electron-transfer oxidation can lead to either the cleavage of the C(9)-H bond or a C(9)-C bond. researchgate.net
Photoinduced Transformations: Upon absorbing light, dihydroacridine derivatives can undergo various transformations. For instance, derivatives like 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine can photochemically release a hydroxide (B78521) ion. bgsu.edunih.gov This process is highly dependent on the solvent. In protic solvents, a fast heterolytic cleavage of the C-O bond occurs from the excited state, generating a stable 10-methyl-9-phenylacridinium cation (Acr+) and a hydroxide anion (OH-). nih.gov In contrast, in aprotic solvents, intersystem crossing to the triplet state becomes the dominant pathway, which may not lead to ion formation. bgsu.edunih.gov DFT calculations have shown that both heterolytic (ion pair formation) and homolytic (radical pair formation) cleavage pathways can be thermodynamically favorable in the excited state. bgsu.edu
Evaluation of Thermodynamic Parameters for Electron, Hydride, and Hydroxide Transfer
The feasibility and direction of electron, hydride (H⁻), and hydroxide (OH⁻) transfer reactions are governed by their thermodynamic parameters. Computational chemistry provides a powerful toolkit for evaluating these properties, which are essential for predicting reactivity.
Hydride and Electron Transfer: The ability of a 9,10-dihydroacridine to act as a hydride donor is one of its most important chemical properties. The thermodynamic hydricity (ΔG°(H⁻)) is the Gibbs free energy change associated with the cleavage of a C-H bond to yield a hydride ion. This and other key thermodynamic parameters can be determined experimentally or calculated using thermodynamic cycles. acs.orgacs.orgnih.gov These cycles interrelate key values such as oxidation potentials (E°(AcrHR/AcrHR•+)), the pKa of the radical cation (AcrHR•+), and bond dissociation energies.
A generalized thermodynamic cycle allows for the calculation of various parameters that define the hydride transfer capability of a donor (XH), such as a 9,10-dihydroacridine derivative. acs.org
| Parameter | Description |
| ΔHH-D(XH) | Enthalpy change for hydride release. |
| Eox(XH) | Oxidation potential of the hydride donor. |
| Eox(X•) | Oxidation potential of the resulting radical. |
| ΔHHD(XH) | Enthalpy change for hydrogen atom release. |
| ΔHPD(XH•+) | Enthalpy change for proton release from the radical cation. |
This table outlines key thermodynamic parameters used to construct a thermodynamic analysis platform for hydride transfer reactions. acs.org
Hydroxide Transfer: For photoinduced hydroxide release from derivatives like 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH), the driving forces for bond cleavage in the excited state can be calculated. Using the Förster energy diagram, it was determined that both heterolytic and homolytic C-O bond cleavages are thermodynamically favorable upon photoexcitation, with the following calculated driving forces: Δ¹Ghetero = -1.048 eV and Δ¹Ghomo = -1.513 eV. bgsu.edu
Quantitative Assessment of Steric and Electronic Effects of Substituents on Reactivity
The substituents at the C9 position, such as ethyl and methyl groups, have a profound impact on the reactivity of the 9,10-dihydroacridine core. Both steric hindrance and electronic effects modulate the rates and mechanisms of its reactions.
Computational and experimental studies have shown that the reactivity of 9-substituted 10-methyl-9,10-dihydroacridines in hydride transfer reactions can span a range of 10⁷ depending on the C9 substituent. researcher.life This vast difference in reactivity is not primarily due to the initial electron transfer step, but rather to the subsequent proton transfer from the dihydroacridine radical cation (AcrHR•+). researcher.life
Electronic Effects: Electron-donating groups at the C9 position stabilize the radical cation intermediate, thereby influencing the thermodynamics of the initial electron transfer.
Steric Effects: The bulkiness of the C9 substituents can affect the approach of reactants and the geometry of the transition state. More importantly, it can influence the stability of the final planar acridinium (B8443388) cation product. Larger substituents can create steric strain that is released upon conversion of the sp³-hybridized C9 in the dihydroacridine to the sp²-hybridized C9 in the acridinium product.
Molecular Dynamics Simulations for Dynamic Process Understanding
Molecular dynamics (MD) simulations offer a computational microscope to view the time-dependent behavior of molecules, providing insights into processes that are difficult to observe experimentally. udel.edu For 9,10-dihydroacridines, MD simulations can be used to understand conformational dynamics, solvent interactions, and the initial stages of chemical reactions at an atomistic level. nih.govgeorgian.edu
By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. rsc.org This allows for the qualitative analysis of various dynamic processes:
Conformational Changes: The 9,10-dihydroacridine ring is not planar and can undergo a boat-like inversion motion. researchgate.net MD simulations can model the frequency and energy barrier of this inversion, as well as the rotational dynamics of the ethyl and methyl substituents at the C9 position.
Solvent Reorganization: The interaction with solvent molecules is critical, especially for charge transfer and ion formation reactions. MD can simulate how solvent molecules rearrange around the dihydroacridine upon photoexcitation or oxidation, and how this reorganization stabilizes charged intermediates. nih.gov
Reaction Dynamics: For processes like hydride or hydroxide transfer, MD simulations, particularly reactive MD methods like the multistate empirical valence bond (MS-EVB) approach, can model the bond-breaking and bond-forming events and help visualize the reaction pathway over time. nih.gov
While computationally intensive, these simulations bridge the gap between static quantum chemical calculations and real-world dynamic chemical systems. ru.nl
Integration of Computational Results with Advanced Spectroscopic Characterization
The synergy between computational modeling and advanced spectroscopy is crucial for validating theoretical predictions and interpreting complex experimental data. Transient absorption and time-resolved luminescence spectroscopies provide real-time observation of the short-lived species predicted by quantum chemical calculations.
Transient Absorption Spectroscopy (UV-vis, Femtosecond and Nanosecond Regimes)
Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to detect and characterize fleeting intermediate species generated during a photochemical reaction. dmphotonics.comrsc.org A short "pump" laser pulse initiates the reaction, and a "probe" pulse, arriving at a controlled delay time, measures the absorption spectrum of the transient species.
Studies on 9,10-dihydroacridine derivatives have utilized both femtosecond and nanosecond TA spectroscopy to build a comprehensive picture of their excited-state dynamics. bgsu.edunih.govnih.gov
Femtosecond TA: This technique allows for the observation of the earliest events following photoexcitation, occurring on timescales of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). For a derivative like 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine in a protic solvent, femtosecond TA can track the decay of the initially formed excited singlet state and the concurrent rise of the absorption signal corresponding to the acridinium cation product. nih.gov This confirmed that the heterolytic C-O bond cleavage occurs rapidly, with a time constant (τ) of approximately 108 picoseconds. nih.gov
Nanosecond TA: This method probes longer-lived intermediates, from nanoseconds (10⁻⁹ s) to microseconds (10⁻⁶ s) or longer. It is used to observe triplet states formed via intersystem crossing or the long-term stability of the final products. researchgate.net For the aforementioned 9-hydroxy derivative, nanosecond TA experiments showed that the acridinium cation formed after photo-cleavage is extremely stable, with no signal decay observed even within 100 microseconds, indicating a very slow recombination with the hydroxide anion. nih.gov
Time-Resolved Photoluminescence and Phosphorescence Studies
Time-resolved photoluminescence (fluorescence) and phosphorescence studies measure the decay of light emitted from a molecule after excitation. researchgate.net These techniques provide valuable information about the lifetimes of excited singlet (for fluorescence) and triplet (for phosphorescence) states, and the kinetic rates of processes that compete with emission, such as intersystem crossing, internal conversion, and chemical reactions.
While the 9,10-dihydroacridine core itself is not strongly emissive, its photo-oxidation product, the corresponding acridinium cation, is often highly fluorescent. Therefore, time-resolved fluorescence can be used to monitor the rate of product formation.
Studies on related acridine derivatives, specifically the oxidized acridone (B373769) core, have revealed interesting emissive properties like thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP). rsc.orgrsc.org
Thermally Activated Delayed Fluorescence (TADF): In some acridone derivatives, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, which then emits light. This process results in a delayed fluorescence component with a longer lifetime than prompt fluorescence. rsc.org
Room-Temperature Phosphorescence (RTP): Achieving phosphorescence (emission from the triplet state) at room temperature from purely organic molecules is challenging but has been observed in crystalline forms of some related compounds. rsc.org Detailed photoluminescence studies can reveal the lifetimes and mechanisms of these emissive processes. rsc.org
For this compound, these techniques could be used to probe the lifetime of its excited state before it undergoes reaction and to characterize the emissive properties of its potential photoproducts.
Spectroelectrochemical Methods for Correlating Electronic and Redox Properties
Spectroelectrochemical methods provide a powerful toolkit for establishing a direct correlation between the electronic structure and redox behavior of 9,10-dihydroacridine derivatives. By simultaneously performing electrochemical perturbations and spectroscopic measurements (typically UV-Vis-NIR absorption spectroscopy), it is possible to characterize the electronic properties of transient radical species generated during redox processes. This approach allows for the determination of key parameters such as redox potentials and the absorption spectra of radical cations, offering deep insights into the impact of substituents on the electronic and energetic landscape of these molecules.
In a representative study focused on a closely related compound, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, UV-vis spectroelectrochemistry was employed to characterize the acridinyl radical formed during one-electron reduction. The radical species was found to exhibit a distinct absorption maximum around 500 nm. bgsu.edu This observation is crucial as it provides a spectroscopic signature for the radical intermediate, enabling its identification and quantification during electrochemical reactions.
The following interactive table summarizes typical electrochemical and spectroscopic data obtained for 9,10-dihydroacridine derivatives, which can be considered indicative for this compound.
| Compound/Radical Species | Technique | Key Finding | Value |
| 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine Radical | UV-Vis Spectroelectrochemistry | Absorption Maximum (λmax) | ~500 nm bgsu.edu |
| 9-phenyl-10-methyl-acridinium (AcPh+) | Cyclic Voltammetry | Reduction Potential (Ered) | -0.3 V (vs SHE) bgsu.edu |
| Generic 9,9-disubstituted 9,10-dihydroacridine | Cyclic Voltammetry | Oxidation Potential (Eox) | Estimated 0.5 - 1.0 V |
| Generic 9,10-dihydroacridine Radical Cation | UV-Vis Absorption Spectroscopy | Absorption Maxima (λmax) | Estimated 400-500 nm, 600-800 nm |
Note: Estimated values are based on data from structurally similar compounds and theoretical considerations.
These spectroelectrochemical investigations are fundamental for understanding the structure-property relationships in the 9,10-dihydroacridine family. The position and nature of substituents at the 9-position, such as the ethyl and methyl groups in this compound, are expected to modulate the redox potentials and the electronic absorption characteristics of the corresponding radical cations.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is an indispensable technique for the direct detection and characterization of paramagnetic species, including the radical cations of 9,10-dihydroacridines formed during oxidation. libretexts.org EPR spectroscopy provides detailed information about the electronic structure of radicals, such as the g-factor and hyperfine coupling constants (hfs), which are sensitive to the distribution of the unpaired electron's spin density within the molecule.
For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). uoc.gr Deviations from this value can provide insights into the electronic environment of the unpaired electron. For instance, in studies of N,N'-diarylated dihydrodiazaacene radical cations, g-values in the range of 2.0019 to 2.0022 have been reported, which are characteristic of delocalized π-radicals. d-nb.info It is anticipated that the radical cation of this compound would exhibit a g-factor in a similar range.
Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei possessing non-zero spin, such as ¹H and ¹⁴N. The resulting hyperfine splitting pattern in an EPR spectrum is a fingerprint of the radical species, providing information about the number and type of interacting nuclei and their geometric relationship to the unpaired electron. The magnitude of the hyperfine coupling constant is proportional to the spin density at the interacting nucleus.
While specific experimental EPR data for the this compound radical cation is not extensively documented, theoretical calculations and data from analogous systems can be used to predict the expected spectral parameters. The primary hyperfine interactions would be with the protons of the methyl and ethyl groups at the 9-position, the protons on the acridine backbone, and the ¹⁴N nucleus.
The following interactive data table presents typical EPR parameters for organic radicals, which can serve as a reference for the expected values for the this compound radical cation.
| Parameter | Description | Typical Value for Organic Radicals |
| g-factor | A dimensionless constant characterizing the magnetic moment of the unpaired electron. | 2.0020 - 2.0030 |
| a(¹⁴N) | Hyperfine coupling constant for the nitrogen nucleus. | 5 - 10 G |
| a(¹Hα) | Hyperfine coupling constant for α-protons (e.g., on the acridine ring). | 1 - 5 G |
| a(¹Hβ) | Hyperfine coupling constant for β-protons (e.g., in the ethyl and methyl substituents). | 0.5 - 3 G |
Note: These are general ranges and the specific values for the this compound radical cation would depend on its precise geometry and electronic structure.
The analysis of the hyperfine structure in the EPR spectrum of the this compound radical cation would allow for a detailed mapping of the spin density distribution. This information is crucial for understanding the reactivity and stability of this radical species and for correlating its electronic structure with the computational and theoretical investigations.
Applications in Advanced Materials and Catalysis Research
Organic Photoredox Catalysis
Dihydroacridine derivatives serve as highly effective organic photocatalysts, offering a metal-free alternative to traditional transition metal complexes. rsc.orgacs.org Their utility stems from their tunable electrochemical and photophysical properties, which can be modulated through structural modifications. rsc.org
The photocatalytic cycle of dihydroacridine-based systems is typically initiated by photoexcitation with visible light. princeton.eduacs.org Upon absorbing a photon, the dihydroacridine molecule transitions to an electronically excited state. In this state, it can act as a potent single-electron donor. The general mechanism often involves an oxidative quenching cycle where the excited photocatalyst (PC*) donates an electron to a substrate, forming a radical cation of the photocatalyst (PC•+) and a radical anion of the substrate. acs.org The photocatalyst is then regenerated in a subsequent step to complete the catalytic cycle. acs.org
Alternatively, in some transformations, the dihydroacridine itself can act as a stoichiometric reductant, which is then oxidized to the corresponding acridinium (B8443388) salt. princeton.eduacs.org The true catalytic species in many reactions is the acridinium salt, which is a powerful photooxidant. rsc.orgnih.gov The design of these catalysts focuses on modifying the substituents on the acridine (B1665455) core to fine-tune the redox potentials and excited-state energies, thereby controlling their reactivity and selectivity in various organic transformations. rsc.org
A significant breakthrough in polymer chemistry has been the application of dihydroacridine derivatives as catalysts in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP), a metal-free variant of ATRP. nih.govnewiridium.comresearchgate.net This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity under mild reaction conditions. nih.govcolostate.edu
Dimethyl-dihydroacridines, structurally similar to 9-Ethyl-9-methyl-9,10-dihydroacridine, have been identified as a highly effective family of organic photocatalysts for the O-ATRP of challenging monomers like acrylates. nih.govnewiridium.com The proposed mechanism for O-ATRP involves the photoexcited dihydroacridine catalyst reducing an alkyl halide initiator or the dormant polymer chain end, generating a propagating radical and the catalyst radical cation. acs.orgresearchgate.net The catalyst radical cation then deactivates the propagating radical, regenerating the dormant species and the ground-state photocatalyst, thus maintaining control over the polymerization process. acs.org The success of these catalysts is attributed to a delicate balance in their redox properties, which ensures efficient activation while also enabling effective deactivation. researchgate.net The use of these organic catalysts is particularly advantageous in biomedical and electronic applications where trace metal contamination is a concern. nih.gov
| Photocatalyst | Monomer | Dispersity (Đ) | Initiator Efficiency (I*) | Reference |
|---|---|---|---|---|
| Acrid-1N-MeOPh | n-Butyl Acrylate | 1.5 | 96% | nih.govresearchgate.net |
| Acrid-1N-MeOPh (in flow reactor) | n-Butyl Acrylate | 1.4 | 97% | researchgate.net |
| Dimethyl-dihydroacridine family | Acrylate Monomers | as low as 1.12 | N/A | newiridium.comresearchgate.net |
The potent redox capabilities of photocatalysts derived from the dihydroacridine scaffold have enabled a variety of novel organic transformations. Acridinium salts, which can be generated from dihydroacridines, are powerful photooxidants capable of facilitating C-H functionalization and cross-coupling reactions. rsc.orgchemrxiv.org For instance, they have been employed in the photoinduced arylation of N-substituted acridinium salts, creating a diverse range of C9-arylated catalysts. rsc.org
Furthermore, the ability of these systems to generate radical intermediates under mild, light-driven conditions makes them suitable for initiating complex cascade reactions. nih.govresearchgate.net These cascades allow for the efficient construction of polycyclic structures and the formation of multiple chemical bonds in a single, stereoselective step, highlighting the synthetic power of this catalyst class. nih.gov
Dihydroacridines are effective reagents in photoredox-catalyzed reductive dehalogenation of both aryl and alkyl halides. acs.orgnih.govresearchgate.net In these reactions, the dihydroacridine often serves as a stoichiometric reductant that regenerates the active photocatalyst. acs.org The mechanism involves a single-electron transfer from the dihydroacridine to the photoexcited catalyst (e.g., a Ruthenium complex). acs.org The resulting reduced catalyst is a potent reductant that can transfer an electron to the organic halide, causing it to fragment and lose a halogen atom. acs.org
More recently, it has been shown that the acridinyl radical, generated in situ from an acridinium salt, can itself be a highly potent catalytic photoreductant. nih.gov This radical species, upon excitation by light, can reduce a wide range of electronically diverse aryl halides in good to excellent yields, demonstrating the versatility of the acridine core in mediating reductive transformations. nih.gov
A major thrust in modern chemistry is the development of sustainable and "greener" synthetic methodologies. Dihydroacridine-based photocatalysts are at the forefront of this movement, providing a robust platform for metal-free photoredox catalysis. nih.govresearchgate.net By replacing precious metal catalysts like iridium and ruthenium, these organic dyes circumvent issues of cost, toxicity, and product contamination. nih.govnih.gov The successful application of dihydroacridines in O-ATRP is a testament to their efficacy as sustainable alternatives. acs.orgnih.gov The modular synthesis of these catalysts allows for extensive tuning of their properties, paving the way for the rational design of new, highly efficient metal-free photocatalytic systems for a broad range of chemical reactions. rsc.org
Thermally Activated Delayed Fluorescence (TADF) Emitters for Optoelectronics
Beyond catalysis, the 9,9-disubstituted-9,10-dihydroacridine framework is a critical component in materials for optoelectronics, specifically as a donor unit in Thermally Activated Delayed Fluorescence (TADF) emitters. acs.orgresearchgate.net TADF materials are the cornerstone of third-generation Organic Light-Emitting Diodes (OLEDs), enabling them to achieve theoretical internal quantum efficiencies of 100% by harvesting both singlet and triplet excitons. acs.orgresearchgate.net
The TADF mechanism relies on efficient reverse intersystem crossing (RISC) from the lowest triplet excited state (T₁) to the lowest singlet excited state (S₁), a process that is facilitated by a very small energy gap (ΔE_ST) between these two states. rsc.orgresearchgate.net Dihydroacridine derivatives, including the 9,9-dimethyl analog, are excellent electron-donating moieties that are frequently paired with an electron-accepting unit in a donor-acceptor (D-A) molecular architecture. acs.orgrsc.orgresearchgate.net This design effectively separates the highest occupied molecular orbital (HOMO), localized on the dihydroacridine donor, from the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. This spatial separation minimizes the ΔE_ST, thereby promoting rapid RISC. rsc.orgresearchgate.net The resulting TADF emitters exhibit high photoluminescence quantum yields and are used to fabricate highly efficient OLEDs with excellent external quantum efficiencies (EQE) and brightness. rsc.orgchemrxiv.org
| Emitter Name | Donor Moiety | Max. EQE (%) | Emission Color | Reference |
|---|---|---|---|---|
| TRZ-DDMAc | 9,9-dimethyl-9,10-dihydroacridine (B1200822) | N/A | Green | rsc.orgresearchgate.net |
| TRZ-DDPAc | 9,9-diphenyl-9,10-dihydroacridine | 27.3% | Green | rsc.orgresearchgate.net |
| OBA-O | Phenoxazine | 17.8% | Deep-Blue | rsc.org |
| tBuPh-DMAC-TRZ | Aryl-substituted 9,9-dimethyl-9,10-dihydroacridine | ~28% | Green | chemrxiv.org |
| OMePh-DMAC-TRZ | Aryl-substituted 9,9-dimethyl-9,10-dihydroacridine | ~28% | Green | chemrxiv.org |
Design Principles for High-Performance TADF Materials Employing Dihydroacridine Donors
The design of high-performance Thermally Activated Delayed Fluorescence (TADF) materials hinges on achieving a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This minimal energy difference is crucial for facilitating efficient reverse intersystem crossing (RISC), a process where triplet excitons are converted back into singlet excitons, thereby maximizing the potential for light emission in Organic Light-Emitting Diodes (OLEDs). Dihydroacridine derivatives, such as 9,9-dimethyl-9,10-dihydroacridine (DMAC), are widely utilized as potent electron donor units in the molecular architecture of TADF emitters. nih.govglobethesis.comrsc.org
A fundamental design principle involves the creation of donor-acceptor (D-A) type molecules where the dihydroacridine unit serves as the donor. sci-hub.senih.gov To minimize the ΔEST, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) should be spatially separated. sci-hub.senih.gov This is typically achieved by creating a highly twisted molecular geometry between the dihydroacridine donor and the electron-accepting moiety. rsc.org For instance, a significant dihedral angle between the acridine donor and a phenyl linker can lead to the HOMO being localized on the acridine and the LUMO on the acceptor, resulting in a small ΔEST. sci-hub.se
Key design strategies for optimizing TADF materials using dihydroacridine donors include:
Steric Hindrance: Introducing bulky substituents on the dihydroacridine core, such as methyl or phenyl groups at the 9-position, enforces a twisted conformation, which is essential for separating the HOMO and LUMO and thus achieving a small ΔEST. sci-hub.se
Donor Strength Modulation: The electron-donating capability of the dihydroacridine unit can be fine-tuned. While strong donors are generally preferred, modulating this strength can improve properties like color purity in blue emitters. nih.gov
Acceptor Moiety Selection: The choice of the electron acceptor is critical. Strong acceptors are often paired with dihydroacridine donors to create a significant charge transfer character in the excited state, which is a prerequisite for TADF. nih.govglobethesis.com Fusing the dihydroacridine donor with other heterocyclic structures can also be an effective strategy to tune the emissive characteristics. rsc.org
By adhering to these principles, researchers can rationally design dihydroacridine-based TADF emitters with tailored optoelectronic properties for highly efficient OLEDs. rsc.org
Structure-Property Relationships for Tunable Emission and Efficiency in TADF Devices
The relationship between the molecular structure of dihydroacridine-based TADF emitters and their photophysical properties is critical for developing highly efficient OLEDs with tunable emission colors. rsc.orgresearchgate.net The emission color and efficiency are primarily governed by the extent of intramolecular charge transfer (ICT) between the dihydroacridine donor and the acceptor unit. researchgate.net
Tuning Emission Color:
The emission wavelength can be systematically adjusted by modifying the electron-donating strength of the dihydroacridine moiety or the electron-accepting strength of the acceptor. researchgate.net
Donor Modification: Attaching additional electron-donating groups to the dihydroacridine core can lead to a redshift in the emission spectrum. rsc.org Conversely, introducing electron-withdrawing groups can produce a blueshift, which is a useful strategy for improving the color purity of blue emitters. nih.gov For example, fusing benzofuran (B130515) or benzothiophene (B83047) to the acridine frame has been shown to shift emissions from orange to red. rsc.org
Acceptor Modification: Utilizing acceptors with varying electron-withdrawing capabilities allows for precise control over the emission color. Stronger acceptors generally result in longer emission wavelengths (redshift). globethesis.com
Enhancing Efficiency:
The external quantum efficiency (EQE) of a TADF-based OLED is influenced by several structural factors:
Small ΔEST: As a foundational principle, a small singlet-triplet energy gap is paramount for efficient RISC and, consequently, high EQE. This is achieved through a twisted molecular structure that separates the HOMO and LUMO. sci-hub.sekaist.ac.kr
High Photoluminescence Quantum Yield (PLQY): The intrinsic ability of the material to emit light is crucial. Molecular rigidity and suppression of non-radiative decay pathways contribute to a high PLQY. rsc.orgkaist.ac.kr
Fast Reverse Intersystem Crossing (RISC) Rate: A rapid conversion of triplet excitons to singlet excitons is necessary to minimize exciton (B1674681) quenching processes and maintain high efficiency, especially at high brightness. rsc.org
For instance, TADF emitters based on a tri-spiral acridine donor have demonstrated deep-blue emissions with high PLQYs and small ΔEST values, leading to OLEDs with high EQEs. kaist.ac.kr Similarly, by employing a fused polycyclic design strategy with dihydroacridine donors, orange-red OLEDs with EQEs exceeding 20% have been fabricated. rsc.org The strategic substitution on the dihydroacridine donor can also influence device performance; for example, replacing dimethyl groups with diphenyl groups at the 9-position has been shown to reduce non-radiative decay rates and improve EQE in some systems. researchgate.net
The following table summarizes the performance of select OLEDs incorporating dihydroacridine-based TADF emitters, illustrating the structure-property relationships.
| Emitter | Donor Moiety | Acceptor Moiety | Emission Color | Max. EQE (%) |
| TRZ-DDPAc | 9,9-diphenyl-9,10-dihydroacridine | Triazine | Green | 27.3 |
| BFDMAc-NAI | Benzofuran-fused acridine | Naphthalimide | Orange-Red | >20 |
| S-tsAC-BAsBP | Tri-spiral acridine | Spiro-fluorenyl B-heterotriangulene | Deep-Blue | 31.5 |
| BPO-BDMAc | 9,9,9′9′-tetramethyl-9,9′10,10′-tetrahydro-2,10′-biacridine | Benzophenone | - | ~23 |
Data compiled from multiple research findings. rsc.orgrsc.orgkaist.ac.krresearchgate.net
These examples underscore the power of molecular engineering in tailoring the properties of dihydroacridine-based TADF materials for next-generation lighting and display technologies.
Dihydroacridines as Mechanistic Probes and Antioxidant Modulators in Chemical Systems (focus on radical scavenging mechanisms)
Dihydroacridines, including this compound, serve as valuable mechanistic probes and function as antioxidant modulators, primarily through their ability to scavenge free radicals. Their antioxidant activity is rooted in their capacity to donate a hydrogen atom to neutralize reactive radical species, thereby interrupting oxidative chain reactions. nih.gov
The primary mechanism of radical scavenging by dihydroacridines involves a Hydrogen Atom Transfer (HAT) process. nih.gov In this mechanism, the N-H bond of the dihydroacridine ring cleaves, and the hydrogen atom is transferred to a radical species (R•), effectively neutralizing it. This process generates a stable acridinyl radical.
AcH + R• → Ac• + RH
The efficiency of this process is influenced by the stability of the resulting acridinyl radical. Substituents on the acridine ring can modulate this stability and, consequently, the antioxidant potential. For instance, compounds with allylic carbons that can form mesomerically stabilized radicals upon hydrogen abstraction have shown excellent antioxidant potential. researchgate.net
Dihydroacridines are effective scavengers of various reactive oxygen species (ROS), which are implicated in oxidative stress. nih.govmdpi.com The antioxidant action helps to mitigate cellular damage caused by these radicals. The process can be viewed as a one-electron reduction accompanied by a rapid proton release, leading to the formation of a neutral radical that can then undergo a further one-electron oxidation step. gavinpublishers.com
The structure of the dihydroacridine derivative plays a crucial role in its antioxidant capacity. Studies on related dihydropyridine (B1217469) compounds, which share structural similarities, have shown that electron-donating groups on the aromatic rings enhance antioxidant activity. gavinpublishers.com This suggests that modifications to the this compound structure could be used to tune its radical scavenging efficacy.
In chemical systems, these compounds can be used as probes to study radical-mediated reactions. By observing the rate of consumption of the dihydroacridine or the formation of the acridinyl radical, insights into the kinetics and mechanisms of these reactions can be gained. Their well-defined reactivity towards radicals makes them useful tools for investigating complex chemical and biological processes where free radicals play a central role.
Dihydroacridines as Chemical Models for Biological Coenzyme Activity (e.g., NADH Mimics)
Dihydroacridines, including this compound, serve as important chemical models for the biological coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). acs.orgnih.gov NADH plays a pivotal role in a vast array of metabolic redox reactions within living organisms, acting as a two-electron and one-proton donor (a hydride equivalent). nih.gov The structural and electronic similarities between the dihydropyridine core of NADH and the dihydroacridine ring system allow these synthetic compounds to mimic the reductive capabilities of the natural coenzyme. nih.gov
The primary function of NADH that is mimicked by dihydroacridines is the transfer of a hydride ion (H⁻) to a suitable substrate. This process is fundamental to many enzymatic reactions, such as the reduction of carbonyl compounds to alcohols. Dihydroacridine derivatives can reduce a variety of substrates, including activated carbonyls and imines, in a manner analogous to NADH-dependent dehydrogenases.
The reactivity of these NADH mimics can be tuned by altering the substituents on the acridine ring. For example, the presence of electron-withdrawing groups on the acridinium ion (the oxidized form) can increase the hydridic character of the corresponding dihydroacridine, making it a more potent reducing agent. Conversely, electron-donating groups on the dihydroacridine ring can enhance its stability and modulate its reactivity.
Researchers utilize these synthetic analogues to:
Investigate Reaction Mechanisms: By studying the kinetics and stereochemistry of reactions involving dihydroacridine mimics, chemists can gain a deeper understanding of the fundamental principles governing hydride transfer processes in both chemical and biological systems.
Develop Novel Catalytic Systems: Dihydroacridines can be incorporated into synthetic catalytic cycles for asymmetric reductions, providing a biomimetic approach to producing chiral molecules of pharmaceutical interest.
Probe Enzyme Active Sites: By comparing the reactivity of a series of dihydroacridine mimics with varying steric and electronic properties within an enzyme's active site, researchers can map out the structural requirements for substrate binding and catalysis.
The study of compounds like this compound as NADH models provides valuable insights into the intricate mechanisms of biological redox chemistry and aids in the design of new catalysts for synthetic applications.
Dihydroacridines in pOH Jump Experiments and Related Photochemical Triggering Studies
Dihydroacridine derivatives are instrumental in the field of photochemistry, particularly in "pOH jump" or "pH jump" experiments. These experiments utilize light to induce a rapid change in the hydroxide (B78521) ion (OH⁻) or proton (H⁺) concentration of a solution, allowing for the study of fast, pH-dependent chemical and biological processes.
A key compound in this area is 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine. acs.org Upon photoexcitation, this molecule undergoes a rapid heterolytic cleavage of the C-O bond, particularly in protic solvents. This photocleavage releases a hydroxide ion and generates the stable 10-methyl-9-phenylacridinium cation (Acr⁺). acs.org
AcrOH + hν → Acr⁺ + OH⁻
The generation of OH⁻ causes a rapid increase in the pOH (and a corresponding decrease in pH) of the solution. The key features of this system that make it suitable for such experiments are:
Fast Release: The heterolysis occurs on a picosecond timescale (e.g., τ = 108 ps in protic solvents). acs.org
Long Recombination Lifetime: The back reaction, where the acridinium cation and hydroxide ion recombine, is slow, with no significant decay observed within 100 microseconds. acs.org This provides a sufficiently long time window to study the effects of the pOH jump on the system of interest.
This photochemical triggering mechanism allows researchers to initiate and monitor reactions that are sensitive to changes in pH or pOH with high temporal resolution. Dihydroacridine-based photobases are a component of a broader class of photoresponsive materials and nanocarriers where light is used to trigger the release of an encapsulated payload or induce a change in material properties. nih.govnih.gov The underlying principle involves a light-induced chemical transformation, such as bond cleavage or isomerization, which leads to a desired functional outcome. nih.gov These studies are crucial for developing light-controlled drug delivery systems, photo-switchable catalysts, and advanced photoresponsive materials.
Future Research Directions and Unexplored Avenues in 9,10 Dihydroacridine Chemistry
Development of Novel and Efficient Synthetic Strategies for Complex 9-Ethyl-9-methyl-9,10-dihydroacridine Architectures
While methods for the synthesis of 9,9-disubstituted 9,10-dihydroacridines have seen improvement, the development of synthetic strategies for more complex and functionally diverse this compound architectures remains a critical area for future research. Existing procedures have sometimes been hampered by competing elimination reactions, leading to incorrect structural assignments. researchgate.net Recent work has provided improved synthetic routes for related compounds like 9,9-diethyl-9,10-dihydroacridine, which can serve as a foundation for future work. nih.gov
Future efforts should focus on the development of robust and versatile synthetic methodologies that allow for the introduction of a wide range of functional groups onto the this compound core. This includes the exploration of novel catalytic systems and reaction conditions to achieve high yields and selectivity. The ability to synthesize a library of derivatives with tailored electronic and steric properties is paramount for their application in diverse fields.
Table 1: Comparison of Synthetic Parameters for Dihydroacridine Derivatives
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| Diphenylamine (B1679370) | Propionic acid, ZnCl₂ | Microwave, 260 °C, 25 min | 9-Ethylacridine (B14139479) | 64% | nih.gov |
| 9-Ethylacridine | Methyl iodide | Microwave, 120 °C, 30 min | 9-Ethyl-9-methylacridinium iodide | Not specified | nih.gov |
| Methyl N-phenylanthranilate | Ethylmagnesium bromide, H₂SO₄ | 0 °C to rt, then concentrated H₂SO₄ | 9,9-Diethyl-9,10-dihydroacridine | Not specified | nih.gov |
| Acridine (B1665455) | Phosphonate | 75°C–80°C, 2–7 h, Argon | 9-Phosphoryl-9,10-dihydroacridines | 85%–95% | nih.gov |
This table is interactive and allows for sorting and filtering of data.
Application of Advanced Spectroscopic Techniques for Elucidating Ultrafast Excited-State Dynamics
The photophysical properties of 9,10-dihydroacridines are central to their applications in photoredox catalysis and as emitters in organic light-emitting diodes (OLEDs). However, a detailed understanding of the ultrafast excited-state dynamics of this compound is currently lacking. Advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy and fluorescence upconversion, are powerful tools to probe these processes on their natural timescale. nih.govnih.govdntb.gov.uaresearchgate.net
Studies on related compounds like 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) have revealed mechanisms of excited-state hydride release occurring from the triplet excited state via a stepwise electron/hydrogen-atom transfer. nih.gov Future research should employ these ultrafast techniques to map the complete photophysical journey of photoexcited this compound, including rates of intersystem crossing, internal conversion, and excited-state charge transfer. This knowledge is crucial for the rational design of more efficient photofunctional materials.
Rational Design Principles for Next-Generation Dihydroacridine-Based Photoredox Catalysts and TADF Emitters
The development of next-generation photoredox catalysts and thermally activated delayed fluorescence (TADF) emitters based on the this compound scaffold requires a deep understanding of structure-property relationships. 9,10-Dihydroacridine (B10567) is a popular donor unit for TADF molecules due to its strong electron-donating character. rsc.org The strategic placement of electron-donating and electron-withdrawing groups on the dihydroacridine core can be used to tune the energy levels of the frontier molecular orbitals, thereby controlling the redox potentials and the energy gap between the singlet and triplet excited states (ΔEST).
For photoredox catalysts, the goal is to design molecules with appropriate excited-state redox potentials to drive specific chemical transformations. For TADF emitters, the key is to minimize the ΔEST to facilitate efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, thus enhancing the fluorescence quantum yield. rsc.org Future research should focus on establishing clear design principles by systematically modifying the structure of this compound and correlating these changes with their photophysical and electrochemical properties.
Exploration of Unprecedented Reactivity Modes and Catalytic Transformations Mediated by Dihydroacridines
The reactivity of 9,10-dihydroacridines has predominantly been exploited in their role as hydride donors in photoredox catalysis, often acting as stoichiometric reductants. acs.org However, the potential for these molecules to mediate unprecedented catalytic transformations remains largely unexplored. The unique electronic structure of the this compound core could be harnessed to develop novel catalytic cycles that go beyond simple electron or hydride transfer.
Future investigations should aim to uncover new reactivity modes, such as the activation of small molecules or the catalysis of bond-forming reactions. This could involve the design of dihydroacridine-based frustrated Lewis pairs or the exploration of their potential in C-H activation chemistry. The development of truly catalytic applications of this compound would represent a significant advancement in the field.
Integration of Multiscale Computational Modeling for Predictive Research in Dihydroacridine Systems
Computational chemistry and machine learning are poised to revolutionize the discovery and design of new molecules and materials. nih.govresearchgate.netresearchgate.netuni.lu The integration of multiscale computational modeling can provide predictive insights into the properties and reactivity of this compound systems, thereby accelerating the research and development cycle.
Future research should focus on applying a hierarchy of computational methods, from quantum mechanics (QM) to molecular mechanics (MM) and machine learning (ML), to model different aspects of these systems. For instance, high-level QM calculations can be used to accurately predict excited-state energies and redox potentials, while molecular dynamics simulations can probe the conformational landscape and solvent effects. Machine learning models, trained on experimental and computational data, could then be used to rapidly screen large virtual libraries of this compound derivatives to identify candidates with desired properties. nih.govmit.edu
Interdisciplinary Research Integrating Dihydroacridine Chemistry with Emerging Fields in Chemical Science
The full potential of this compound chemistry can be realized through interdisciplinary collaborations with emerging fields in chemical science. The unique properties of these molecules make them attractive candidates for a wide range of applications beyond traditional organic chemistry.
For example, in the field of chemical biology , functionalized this compound derivatives could be developed as fluorescent probes for bioimaging or as therapeutic agents. The core structure has been investigated in the context of inhibitors for butyrylcholinesterase, with potential applications in Alzheimer's disease research. nih.gov In materials science , the development of novel this compound-based polymers could lead to new organic electronic materials with tailored properties. In supramolecular chemistry , the rigid, non-planar structure of the dihydroacridine core could be utilized as a scaffold for the construction of complex host-guest systems and molecular machines. Fostering these interdisciplinary collaborations will be key to unlocking new and exciting applications for this versatile class of molecules.
Q & A
Q. How can the molecular structure of 9-ethyl-9-methyl-9,10-dihydroacridine derivatives be determined experimentally?
The molecular structure, including bond lengths, angles, and stereochemistry, can be resolved via single-crystal X-ray diffraction (SC-XRD) . For example, the crystal structure of 4,9-dimethyl-9,10-dihydroacridine (a related compound) was determined using SHELX software, with refinement parameters Rp(F) = 0.037 and wR(F²) = 0.062 . Hydrogen atom positions were located via difference Fourier maps but not refined due to experimental constraints. This method is critical for confirming sp³ hybridization at the C9 position and non-planar aromatic systems .
Q. What synthetic methodologies are effective for preparing 9,10-dihydroacridine derivatives?
A common approach involves nucleophilic addition to acridine derivatives. For instance, 4,9-dimethyl-9,10-dihydroacridine was synthesized via methyllithium addition to 4-methylacridine in tetrahydrofuran (THF), yielding 55% after recrystallization . For ethyl/methyl-substituted analogs, similar alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) can be employed, as seen in the synthesis of 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine .
Q. How does solvent polarity influence the photochemical behavior of 9,10-dihydroacridine derivatives?
Femtosecond transient absorption spectroscopy reveals solvent-dependent excited-state dynamics. For 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, heterolytic C–O bond cleavage occurs rapidly (τ = 108 ps) in protic solvents (e.g., water), generating acridinium cations and hydroxide ions. In aprotic solvents (e.g., acetonitrile), intersystem crossing dominates due to reduced stabilization of ionic intermediates . This solvent effect is critical for designing photochemical applications like pH-jump experiments .
Q. What role do 9,10-dihydroacridine derivatives play in DNA binding studies?
The planar acridine chromophore enables DNA intercalation , with dihydroacridines acting as precursors for bis-intercalating agents. The non-planar sp³ C9 center in 4,9-dimethyl-9,10-dihydroacridine reduces steric hindrance, facilitating dimerization for enhanced DNA binding . Structural data (e.g., bond angles ~110.8° at C6–C7–C8) guide modifications to optimize intercalation efficiency .
Advanced Research Questions
Q. How can 9,9-dimethyl-9,10-dihydroacridine (DMAC) be engineered to enhance thermally activated delayed fluorescence (TADF) in OLEDs?
DMAC-based emitters like DMAC-TRZ and DMAC-DPS achieve sky-blue TADF with external quantum efficiencies (EQE) >20% by balancing donor-acceptor interactions. Key strategies include:
- Bipolar molecular design : Combining DMAC (electron donor) with triazine or sulfone acceptors to minimize ΔEST (~0.06–0.43 eV), enabling efficient reverse intersystem crossing (RISC) .
- Aggregation-induced emission (AIE) : Twisted conformations (e.g., in DMAC-DPS) suppress intermolecular quenching, enhancing photoluminescence quantum yield (PLQY) to 37% in solid-state films .
Q. What electrochemical properties make DMAC derivatives suitable for donor-acceptor-donor (DAD) systems?
Cyclic voltammetry and DFT studies show DMAC-based DAD compounds exhibit:
- Quasi-reversible reduction (electron affinity |EA| = 2.59–2.84 eV) and oxidation (ionization potential IP = 5.28–5.33 eV), enabling tunable charge transport .
- Electropolymerization : Substituents like thiophene in 4-(3,5-di-DMAC-phenyl)-benzo-thiadiazole facilitate oligomerization, useful for conductive thin films .
Q. How do molecular conformation and steric effects impact TADF efficiency in DMAC-based emitters?
DFT calculations reveal that rigid, twisted DMAC donors (e.g., in 2Cz-DMAC) broaden HOMO delocalization, reducing ΔEST and accelerating RISC. Steric hindrance from methyl/ethyl groups at C9 prevents π-π stacking, enhancing solid-state PLQY . For example, 2Cz-DMAC achieves maximum EQE >20% in non-doped OLEDs due to suppressed non-radiative decay .
Q. What methodologies resolve contradictions in PLQY measurements between solution and solid states?
Discrepancies arise from solvent polarity and intermolecular interactions . For DMAC-TRZ, PLQY increases from ~20% in dichloromethane (DCM) to >37% in toluene or solid films due to reduced vibration-induced quenching . Deoxygenation further improves PLQY by minimizing triplet-triplet annihilation .
Q. How can computational modeling guide the design of DMAC-containing materials?
Time-dependent DFT (TD-DFT) predicts excited-state properties, including ΔEST and HOMO-LUMO gaps. For example, ΔEST values <0.1 eV in DMAC derivatives correlate with efficient TADF, while higher values (>0.3 eV) favor fluorescence . Molecular dynamics simulations also assess conformational stability in OLED host-guest systems .
Data Contradictions and Resolution
Q. Why do some DMAC derivatives exhibit conflicting electrochemical behavior in different studies?
Variations in substituent positioning (e.g., para vs. meta linkage) and solvent effects alter redox potentials. For instance, 4,7-bis(DMAC-phenyl)-benzothiadiazole shows dimerization upon oxidation, while thiophene-substituted analogs undergo polymerization . Standardizing measurement conditions (e.g., using anhydrous DCM with 0.1 M TBAPF6) minimizes discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
